N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide is a complex organic compound characterized by its triazine core and multiple aromatic substituents
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide typically involves multiple steps, starting with the preparation of the triazine core. The triazine core can be synthesized through a cyclization reaction involving cyanuric chloride and appropriate amines. The subsequent steps involve the introduction of the dimethylphenyl and methoxyphenyl groups through nucleophilic substitution reactions. The reaction conditions often require the use of solvents such as dichloromethane or toluene and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and stringent control of reaction conditions are crucial to achieving the desired product quality.
Chemical Reactions Analysis
Types of Reactions
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Hydrogen peroxide, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Amines, alcohols, thiols.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinone derivatives, while reduction can produce amine derivatives.
Scientific Research Applications
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of N2-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide involves its interaction with molecular targets such as enzymes or receptors. The compound’s aromatic rings and triazine core allow it to bind to specific sites, potentially inhibiting or activating biological pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- N-(2,4-dimethylphenyl)formamide
- N,N’-bis(2,4-dimethylphenyl)formamidine
- N,N’-(3,3’-dimethyl-4,4’-biphenyldiyl)bis(3-oxobutanamide)
Uniqueness
N~2~-{4,6-bis[(2,4-dimethylphenyl)amino]-1,3,5-triazin-2-yl}-N-(3-methoxyphenyl)alaninamide is unique due to its specific combination of aromatic substituents and triazine core, which confer distinct chemical and biological properties
Properties
Molecular Formula |
C29H33N7O2 |
---|---|
Molecular Weight |
511.6 g/mol |
IUPAC Name |
2-[[4,6-bis(2,4-dimethylanilino)-1,3,5-triazin-2-yl]amino]-N-(3-methoxyphenyl)propanamide |
InChI |
InChI=1S/C29H33N7O2/c1-17-10-12-24(19(3)14-17)32-28-34-27(35-29(36-28)33-25-13-11-18(2)15-20(25)4)30-21(5)26(37)31-22-8-7-9-23(16-22)38-6/h7-16,21H,1-6H3,(H,31,37)(H3,30,32,33,34,35,36) |
InChI Key |
QORPQEPGPMGXOM-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)NC2=NC(=NC(=N2)NC(C)C(=O)NC3=CC(=CC=C3)OC)NC4=C(C=C(C=C4)C)C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.